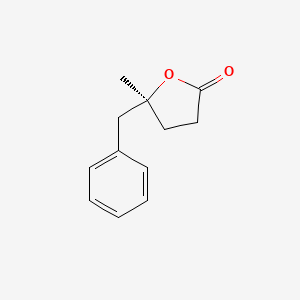

(5S)-5-benzyl-5-methyloxolan-2-one

Description

(5S)-5-Benzyl-5-methyloxolan-2-one is a chiral lactone derivative characterized by a five-membered oxolan-2-one (γ-lactone) ring. The compound features a benzyl group and a methyl group substituted at the 5-position of the lactone ring, with a stereospecific (5S) configuration. This structural motif is significant in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances, where lactones serve as key intermediates.

Properties

CAS No. |

61477-77-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(5S)-5-benzyl-5-methyloxolan-2-one |

InChI |

InChI=1S/C12H14O2/c1-12(8-7-11(13)14-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

KTESBYCRBWWQTH-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@]1(CCC(=O)O1)CC2=CC=CC=C2 |

Canonical SMILES |

CC1(CCC(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-benzyl-5-methyloxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a substituted oxirane, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a solvent like ethanol or methanol and a hydrogen pressure of around 50-100 psi at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-benzyl-5-methyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the lactone to a diol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5S)-5-benzyl-5-methyloxolan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting chiral-specific pathways.

Industry: Utilized in the production of polymers and materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (5S)-5-benzyl-5-methyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structural and safety data for analogous 5-methyloxolan-2-one derivatives , differing in substituents at the 5-position. A comparative analysis is outlined below:

Table 1: Structural and Functional Comparison of 5-Methyloxolan-2-one Derivatives

Key Findings :

Substituent Effects :

- Benzyl vs. Methoxy : The benzyl group in the target compound likely confers greater aromatic stability and lipophilicity compared to the methoxy group, which is more polar and may reduce thermal stability.

- Stereochemistry : The (5S) configuration in the target compound may influence enantioselective interactions, unlike the racemic or uncharacterized stereochemistry of other derivatives.

Safety and Reactivity :

- The methoxy derivative (1487-57-6) poses inhalation hazards, necessitating oxygen therapy in case of exposure .

- The ethenyl derivative (1073-11-6) may require precautions against polymerization or alkene-related reactivity .

Gaps in Data: No synthesis routes, spectroscopic data (NMR, IR), or biological activity are reported for this compound. Safety and regulatory information (e.g., LD50, environmental impact) are absent for all compounds except the methoxy variant.

Research Implications and Limitations

- Structural Predictions : The benzyl group’s electron-rich aromatic system may enhance π-π stacking in catalytic or supramolecular applications, but experimental validation is needed.

- Safety Profiles : The absence of data for the benzyl derivative highlights a critical gap; standardized toxicity studies are recommended.

- Synthetic Utility : Comparative studies with the hexyl and ethenyl derivatives could clarify the role of substituent size and reactivity in lactone-based synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.